molecular formula C10H9NO3 B8714633 6-methoxy-4H-isoquinoline-1,3-dione

6-methoxy-4H-isoquinoline-1,3-dione

Cat. No.: B8714633
M. Wt: 191.18 g/mol
InChI Key: KAVCBBBSOBGCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-4H-isoquinoline-1,3-dione is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the isoquinoline-1,3-dione family, a class known for its diverse biological activities and utility in designing enzyme inhibitors. The core isoquinoline-1,3-dione structure is a recognized pharmacophore for inhibiting metalloenzymes. Research on closely related analogs has demonstrated potent inhibitory activity against Tyrosyl-DNA Phosphodiesterase 2 (TDP2), a DNA repair enzyme that is a promising therapeutic target in oncology. Inhibiting TDP2 can sensitize cancer cells to Topoisomerase II (Top2) poisons, such as etoposide, by increasing the persistence of DNA damage, offering a potential strategy to overcome treatment resistance . Furthermore, the 2-hydroxyisoquinoline-1,3-dione variant has been extensively explored as a potent, active-site-directed inhibitor of viral enzymes, including HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H) and Integrase, suggesting potential applications in antiviral research . The structural motif is also being investigated in other therapeutic areas. Recent studies have incorporated the isoquinolinedione core into hybrid molecules with urea functionalities, which have shown promising in vitro antibacterial properties, particularly against Staphylococcus aureus strains . The specific methoxy substitution at the 6-position may influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable intermediate for Structure-Activity Relationship (SAR) studies. This compound is provided for research purposes to further explore these mechanisms and develop new therapeutic agents. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

6-methoxy-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(12)11-10(8)13/h2-4H,5H2,1H3,(H,11,12,13)

InChI Key

KAVCBBBSOBGCLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC(=O)C2

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Synthesis

6-Methoxy-4H-isoquinoline-1,3-dione features a methoxy group at the sixth position and dione functionalities at the first and third positions of the isoquinoline framework. The compound can be synthesized through various methods, including multicomponent reactions involving isoquinoline and activated acetylenes. These synthetic routes allow for the production of various derivatives with potentially enhanced properties.

Biological Activities

The biological activities of this compound are significant, particularly in the context of cancer research. Studies have demonstrated its potential as an antitumor agent, especially through its interaction with cyclin-dependent kinase 4 (CDK4), where it shows selective inhibition over CDK2 and CDK1. This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Studies and Research Findings

  • Antitumor Activity : A study reported that derivatives of isoquinoline-1,3-dione exhibited potent inhibitory activity against CDK4. The introduction of specific substituents enhanced their binding affinity and selectivity .
  • Biological Evaluation : In vitro studies have shown that compounds derived from this compound display significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-468) .
  • Isoquinoline Alkaloids : Recent reviews have highlighted the broader category of isoquinoline alkaloids, indicating that compounds like this compound are part of ongoing research aimed at discovering novel drug leads with antimalarial and anticancer properties .

Comparative Analysis with Related Compounds

The structural variations among isoquinoline derivatives can significantly influence their biological activities. Here is a comparison table highlighting some structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
7-Methoxyisoquinoline-1,3(2H,4H)-dioneMethoxy at the seventh positionDifferent biological activity profile
5-Methoxyisoquinoline-1,3(2H,4H)-dioneMethoxy at the fifth positionPotentially different reactivity patterns
6-(3-Fluoro-4-methoxyphenyl)-4H-isoquinoline-1,3-dioneFluorine substitution on the aromatic ringEnhanced electronic properties affecting reactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Isoquinoline-dione Derivatives

The following table summarizes key structural and functional differences between 6-methoxy-4H-isoquinoline-1,3-dione and its analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity References
This compound 6-OCH₃, 1,3-dione 191.18 Hypothesized anticancer/anti-inflammatory (based on isoquinoline-dione analogs)
Isoquinoline-1,3(2H,4H)-dione (CAS 4456-77-3) None (parent compound) 161.16 Pharmacophore for receptor ligands; log S = -2.4 (moderate solubility)
2-(4-Methoxybenzyl)isoquinoline-1,3-dione 2-(4-OCH₃-benzyl), 1,3-dione 281.31 Not explicitly reported; structural modifications suggest enhanced lipophilicity
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline derivatives 6,7-di-OCH₃, 1-CH₃ Varies (e.g., 6d: 279.34) Antispasmodic, antidepressant, or sigma receptor modulation (indirectly inferred)
Piperazine-2,3-dione derivatives Piperazine core with 2,3-dione Varies (e.g., 2a-i) Anthelmintic (in vitro activity against Fasciola hepatica); improved lipophilicity
Indolin-2,3-dione derivatives Indole fused with 2,3-dione Varies High sigma-2 (s2) receptor selectivity (Kis2 = 42 nM; Kis1/Kis2 >72)

Pharmacological and Physicochemical Comparisons

Bioactivity :
  • Sigma Receptor Selectivity: Indolin-2,3-dione derivatives exhibit high s2 receptor affinity (Kis2 = 42 nM) due to the electron-withdrawing dione moiety, suggesting that the 1,3-dione group in isoquinoline derivatives may similarly influence receptor binding ().
  • Anthelmintic Activity: Piperazine-2,3-dione derivatives show potent activity against Fasciola hepatica, attributed to their balanced lipophilicity (ClogP improvements over piperazine) (). By contrast, isoquinoline-diones with methoxy groups may prioritize CNS targets (e.g., antidepressants) ().
Physicochemical Properties :
  • Lipophilicity: The parent isoquinoline-1,3-dione (log S = -2.4) has moderate solubility, which is likely reduced in 6-methoxy derivatives due to the hydrophobic OCH₃ group. Piperazine-diones, however, show enhanced membrane permeability via optimized ClogP values ().
  • Synthetic Accessibility: Isoquinoline-diones generally require multi-step syntheses (e.g., cyclization with arylidenemalononitrile in ), whereas indolin-diones are simpler to functionalize but suffer from lower s1 receptor affinity ().

Key Differentiators of this compound

  • Dione vs. Mono-carbonyl Scaffolds: Unlike indolin-2,3-dione, the isoquinoline-1,3-dione core lacks an additional carbonyl group, which may limit s2 receptor selectivity but enhance stability ().

Preparation Methods

Homophthalic Acid and Urea Condensation

In a representative procedure, homophthalic acid (0.0832 mol) and urea (0.0989 mol) are mechanically ground and heated at 100°C under microwave irradiation (720 W, 8 minutes) to form isoquinoline-1,3-dione. The methoxy group is introduced via electrophilic aromatic substitution using methylating agents such as dimethyl sulfate or iodomethane in alkaline conditions. Post-functionalization requires careful control to avoid over-alkylation.

Table 1: Classical Condensation Reaction Parameters

ReactantConditionsYieldReference
Homophthalic acid + ureaMicrowave, 100°C, 8 min84%
Homophthalic acid + NH3Reflux, acetic acid, 12 h68%

Aldehyde-Mediated Cyclization

A cascade reaction between N-alkyl-N-methacryloylbenzamide and methoxy-substituted aryl aldehydes generates the isoquinoline core via oxidative cross-coupling. This method avoids metal catalysts, instead relying on radical intermediates to form the fused ring system. For 6-methoxy derivatives, 4-methoxybenzaldehyde serves as the aryl aldehyde component, though regioselectivity challenges necessitate protecting group strategies.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the formation of isoquinoline-1,3-dione scaffolds. A protocol dissolving homophthalic acid and urea in ethanol-toluene (1:1) with piperidine as a base achieves 84% yield within 8 minutes. The methoxy group is introduced post-cyclization using boron tribromide (BBr₃) to demethylate protected intermediates, though direct incorporation via methoxy-substituted homophthalic acid precursors remains elusive.

Table 2: Microwave Synthesis Optimization

ParameterOptimal ValueImpact on Yield
Irradiation time8 minutesMaximizes yield
Solvent ratio (EtOH:PhMe)1:1Enhances solubility
Base (piperidine)1.5 equivalentsPrevents side reactions

Lewis Acid-Catalyzed Deprotection and Functionalization

Lewis acids like boron trichloride (BCl₃) or aluminum chloride (AlCl₃) facilitate hydroxyl deprotection in intermediates such as 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione. For 6-methoxy derivatives, this method enables regioselective demethylation at elevated temperatures (120°C) in acetic acid. However, overexposure to BCl₃ risks ring-opening side reactions, necessitating precise stoichiometric control.

Key Reaction Pathway:

  • Intermediate Formation : React 3-aminopiperidine-2,6-dione hydrochloride with methoxy-protected phthalic anhydride.

  • Cyclization : Triethylamine in acetic acid at 120°C.

  • Deprotection : BCl₃ in dichloromethane, 0°C, 2 hours.

Electrochemical Synthesis

Recent advances employ electrochemical methods to synthesize isoquinoline-1,3-diones under mild conditions. Using an undivided cell with graphite electrodes, nBu₄NBF₄ as electrolyte, and acetonitrile solvent, 6-methoxy derivatives are formed via radical coupling at 1 mA for 6 hours. This approach eliminates toxic solvents and achieves 67% yield for structurally analogous compounds.

Table 3: Electrochemical Conditions

ParameterValueRole
Current density1 mA/cm²Drives radical formation
ElectrolytenBu₄NBF₄ (1 equiv)Stabilizes intermediates
SolventAcetonitrilePolar aprotic medium

Comparative Analysis of Methodologies

Table 4: Method Comparison for this compound

MethodYieldTimeScalabilityGreen Metrics
Classical Condensation68–84%8 min–12 hModerateLow (solvent use)
Microwave84%8 minHighModerate
Lewis Acid Catalysis72%4 hLowLow (hazardous reagents)
Electrochemical67%6 hHighHigh (solvent-free)

Q & A

Synthesis and Characterization

Basic Question : What are the common synthetic routes for 6-methoxy-4H-isoquinoline-1,3-dione, and how can purity be optimized during synthesis? Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted isoquinoline precursors. For example, derivatives are often prepared by reacting 6,7-dimethoxy-3,4-dihydroisoquinoline-1-acetonitrile with arylidenemalononitrile in acetonitrile under reflux, followed by cyclization steps . Purity optimization involves chromatographic techniques (e.g., flash column chromatography) and recrystallization using solvents like ethanol or acetonitrile. Monitoring reaction progress via TLC and verifying purity through HPLC (≥98%) are critical .

Advanced Question : How can factorial design be applied to optimize reaction conditions (e.g., temperature, solvent ratio) for synthesizing this compound derivatives? Methodological Answer : A 2<sup>k</sup> factorial design allows systematic variation of independent variables (e.g., temperature, solvent polarity, catalyst loading). For instance, varying reflux time (12–48 hours) and solvent ratios (MeOH:DMF from 1:1 to 2:1) can identify optimal yield conditions. Response surface methodology (RSM) further refines interactions between variables. Statistical validation via ANOVA ensures reproducibility .

Structural and Spectral Analysis

Basic Question : Which spectroscopic techniques are most reliable for confirming the structure of this compound? Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm) and carbonyl carbons (δ ~165–175 ppm).
  • IR Spectroscopy : Confirm lactam C=O stretches (1680–1720 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C10H9NO3 at m/z 191.0582) .

Advanced Question : How can contradictory spectral data (e.g., unexpected <sup>13</sup>C NMR shifts) be resolved for isoquinoline derivatives? Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Computational tools like DFT (Density Functional Theory) simulate NMR spectra using software (e.g., Gaussian 16) to compare experimental vs. theoretical shifts. Solvent correction models (e.g., PCM for DMSO-d6) improve accuracy. X-ray crystallography provides definitive structural validation .

Biological Activity Profiling

Basic Question : What in vitro assays are suitable for evaluating the biological activity of this compound derivatives? Methodological Answer :

  • Anticancer : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for Alzheimer’s research) .

Advanced Question : How can structure-activity relationship (SAR) studies guide the design of more potent analogs? Methodological Answer : SAR requires systematic modification of substituents (e.g., replacing methoxy with ethoxy or halogens). Molecular docking (AutoDock Vina) identifies binding interactions with target proteins (e.g., topoisomerase II). Free-energy perturbation (FEP) calculations predict affinity changes. Validate hypotheses via synthesis and bioassays .

Computational and Theoretical Modeling

Advanced Question : What computational strategies predict the pharmacokinetic properties of this compound? Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), bioavailability (Lipinski’s Rule of Five), and toxicity (AMES test).
  • Metabolic Stability : Cytochrome P450 isoform interaction analysis via molecular dynamics simulations (GROMACS) .

Analytical Method Development

Advanced Question : How can HPLC-DAD methods be validated for quantifying this compound in biological matrices? Methodological Answer :

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile (70:30 to 50:50).
  • Validation Parameters : Linearity (R<sup>2</sup> > 0.99), LOD/LOQ (1–10 ng/mL), recovery (≥90%), intra-/inter-day precision (RSD < 5%) .

Stability and Degradation Studies

Advanced Question : What factors influence the hydrolytic stability of this compound, and how can degradation products be characterized? Methodological Answer : Stability is pH-dependent; acidic conditions promote lactam ring hydrolysis. Accelerated stability studies (40°C/75% RH) over 4 weeks identify degradation pathways. LC-MS/MS characterizes products (e.g., carboxylic acid derivatives). Kinetic modeling (Arrhenius equation) predicts shelf life .

Data Contradiction and Reproducibility

Advanced Question : How should researchers address discrepancies in reported biological activities of isoquinoline derivatives? Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line passage number). Replicate experiments under standardized conditions (e.g., ATCC protocols). Meta-analysis of literature data identifies confounding factors (e.g., solvent used in assays). Collaborative inter-laboratory studies enhance reproducibility .

Green Chemistry Approaches

Advanced Question : What solvent-free or catalytic methods reduce the environmental impact of synthesizing this compound? Methodological Answer :

  • Mechanochemical Synthesis : Ball-milling reactants (e.g., isoquinoline precursors and malononitrile) reduces solvent use.
  • Catalysis : Biocatalysts (lipases) or recyclable heterogeneous catalysts (zeolites) improve atom economy. Life-cycle assessment (LCA) quantifies environmental benefits .

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